Sub-Nanomolar Binding Affinity in GPCR-Targeted Therapeutic Discovery
Derivatives of the 3-quinolin-6-ylphenol scaffold demonstrate exceptional potency as agonists of the human somatostatin receptor subtype 2 (sst2). A key derivative, 3-[4-(3-aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol, achieves a binding affinity (Ki) of 0.025 nM and a functional cAMP IC50 of 4.8 nM [1]. This level of potency is significantly higher than that of the initial 2-quinolone screening hits from which it was optimized, which were reported as weak agonists . The quantitative improvement from micromolar to sub-nanomolar potency underscores the value of this specific scaffold for developing high-affinity ligands.
| Evidence Dimension | sst2 Receptor Agonist Potency (Binding Affinity) |
|---|---|
| Target Compound Data | Ki = 0.025 nM; cAMP IC50 = 4.8 nM (for a key derivative) |
| Comparator Or Baseline | 2-quinolone core (Baseline from initial HTS hits) |
| Quantified Difference | Potency improved from weak agonist (micromolar range) to sub-nanomolar Ki. |
| Conditions | Binding assay: Displacement of [125I]-somatostatin-14 from human sst2 expressed in CHO cells. Functional assay: Inhibition of forskolin-stimulated cAMP release. |
Why This Matters
Procurement of this scaffold enables the development of ultra-potent sst2 agonists for treating conditions like acromegaly, neuroendocrine tumors, and diabetic retinopathy, where high target affinity is crucial for efficacy and safety.
- [1] BindingDB. (2011). BDBM50341578 (3-[4-(3-Aminopropoxy)-7-chloro-3-(3,5-dimethylphenyl)quinolin-6-yl]phenol) Affinity Data. BindingDB. View Source
